1-(2-Ethyl-4-(trifluoromethoxy)phenyl)hydrazine
CAS No.:
VCID: VC18853577
Molecular Formula: C9H11F3N2O
Molecular Weight: 220.19 g/mol
* For research use only. Not for human or veterinary use.

Description |
1-(2-Ethyl-4-(trifluoromethoxy)phenyl)hydrazine is a hydrazine derivative with the chemical formula C₉H₁₁F₃N₂ and a molecular weight of 236.26 g/mol. It is classified under organofluorine compounds and hydrazines, which are commonly used in various chemical syntheses and applications in medicinal chemistry. This compound is notable for its trifluoromethoxy group, which enhances its reactivity and potential biological activity due to the electronegative fluorine atoms. Synthesis and ApplicationsThe synthesis of 1-(2-Ethyl-4-(trifluoromethoxy)phenyl)hydrazine typically involves several key steps, although detailed synthesis pathways are not widely documented in the available literature. This compound can participate in various chemical reactions typical of hydrazines, including condensation reactions to form hydrazones, which are important in medicinal chemistry for their potential biological activities. 1-(2-Ethyl-4-(trifluoromethoxy)phenyl)hydrazine has several scientific applications, primarily in laboratory settings for research and development purposes. Its potential biological activity makes it a promising candidate for further research into its pharmacological effects. Research Findings and Potential UsesWhile specific data on the biological activity of 1-(2-Ethyl-4-(trifluoromethoxy)phenyl)hydrazine is limited, hydrazine derivatives are generally known for their potential in medicinal chemistry. They can be used as intermediates in the synthesis of compounds with antifungal, anticancer, or other pharmacological properties.
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Product Name | 1-(2-Ethyl-4-(trifluoromethoxy)phenyl)hydrazine | ||||||||
Molecular Formula | C9H11F3N2O | ||||||||
Molecular Weight | 220.19 g/mol | ||||||||
IUPAC Name | [2-ethyl-4-(trifluoromethoxy)phenyl]hydrazine | ||||||||
Standard InChI | InChI=1S/C9H11F3N2O/c1-2-6-5-7(15-9(10,11)12)3-4-8(6)14-13/h3-5,14H,2,13H2,1H3 | ||||||||
Standard InChIKey | ZXRZAGCGSLKOCT-UHFFFAOYSA-N | ||||||||
Canonical SMILES | CCC1=C(C=CC(=C1)OC(F)(F)F)NN | ||||||||
PubChem Compound | 166641638 | ||||||||
Last Modified | Aug 11 2024 |
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